4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C13H13ClN2OS. This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorophenol with an allyl halide in the presence of a base to form the allyl ether. This intermediate is then reacted with a triazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-[1-(2-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[1-(2-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-[1-(2-chlorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-3-8-17-12(15-16-13(17)19)9(2)18-11-7-5-4-6-10(11)14/h3-7,9H,1,8H2,2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMDXJPUPSOPCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394982 |
Source
|
Record name | 4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667436-84-2 |
Source
|
Record name | 5-[1-(2-Chlorophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667436-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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